

2-Amino-5-chloro-3-fluorobenzoic acid CAS number

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Compound of Interest

Compound Name: 2-Amino-5-chloro-3-fluorobenzoic acid

Cat. No.: B1437658

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An In-Depth Technical Guide to **2-Amino-5-chloro-3-fluorobenzoic Acid**

Introduction

2-Amino-5-chloro-3-fluorobenzoic acid, a halogenated derivative of anthranilic acid, is a highly functionalized aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique substitution pattern—featuring amino, carboxylic acid, chloro, and fluoro groups—provides a versatile scaffold for the development of complex molecular architectures. The strategic placement of fluorine, in particular, is a widely recognized strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity.^[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its applications and handling, grounded in established chemical principles.

Compound Identification and Physicochemical Properties

Precise identification is paramount in chemical research and development. **2-Amino-5-chloro-3-fluorobenzoic acid** is cataloged with a unique CAS Number, ensuring unambiguous reference in procurement, regulation, and scientific literature. Its key properties are summarized below.

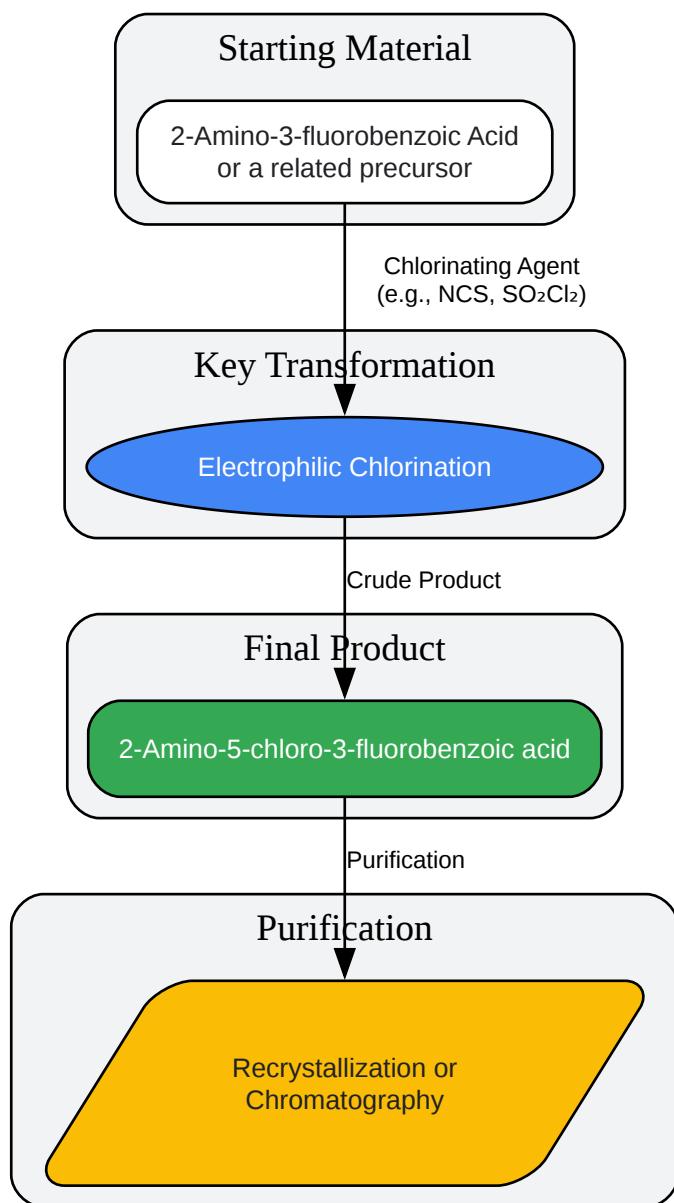
Property	Value	Source
CAS Number	1028757-83-6	[2]
Molecular Formula	C ₇ H ₅ ClFNO ₂	[2]
Molecular Weight	189.57 g/mol	Calculated
Appearance	Typically an off-white to light yellow solid	Inferred from similar compounds
Solubility	Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; slightly soluble in water	Inferred from related structures [3]

Synthesis and Mechanistic Insights

The synthesis of polysubstituted aromatic compounds like **2-amino-5-chloro-3-fluorobenzoic acid** requires careful strategic planning to control regioselectivity. While a specific, peer-reviewed synthesis for this exact isomer is not readily available, a logical pathway can be designed based on established methodologies for related anthranilic acids. A common approach involves the selective halogenation of a commercially available precursor.

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process starting from a simpler, functionalized aniline or benzoic acid. The choice of reaction sequence is critical to ensure the correct placement of the chloro and fluoro substituents, as the directing effects of the amino and carboxylic acid groups will influence the position of electrophilic substitution.



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Caption: Conceptual workflow for the synthesis of the target compound.

Exemplary Protocol: Electrophilic Chlorination

This protocol is adapted from general procedures for the chlorination of substituted antranilic acids.^{[4][5]} The choice of N-Chlorosuccinimide (NCS) as the chlorinating agent is often preferred for its milder reaction conditions compared to chlorine gas or sulfonyl chloride, offering better control and safety.

Objective: To introduce a chlorine atom at the C5 position of a 2-amino-3-fluorobenzoic acid precursor. The C5 position is activated by the ortho, para-directing amino group at C2 and is sterically accessible.

Step-by-Step Methodology:

- **Dissolution:** In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material (e.g., 2-amino-3-fluorobenzoic acid) in a suitable solvent such as N,N-dimethylformamide (DMF) or 1,2-dichloroethane.[4]
- **Reagent Addition:** Add N-Chlorosuccinimide (1.0 to 1.2 molar equivalents) to the solution portion-wise. The reaction may be slightly exothermic.
- **Reaction:** Heat the mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours (typically 3-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[4]
- **Isolation:** Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove residual DMF and succinimide byproduct.
- **Purification:** The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity **2-amino-5-chloro-3-fluorobenzoic acid**.[5]

Causality and Experimental Choice:

- **Solvent:** DMF is chosen for its ability to dissolve the polar starting material and reagents, facilitating a homogeneous reaction.
- **Chlorinating Agent:** NCS is selected for its regioselective chlorination of activated aromatic rings under relatively mild conditions.
- **Work-up:** Precipitation in water is an effective method for separating the organic product from water-soluble byproducts like succinimide.

Applications in Research and Drug Development

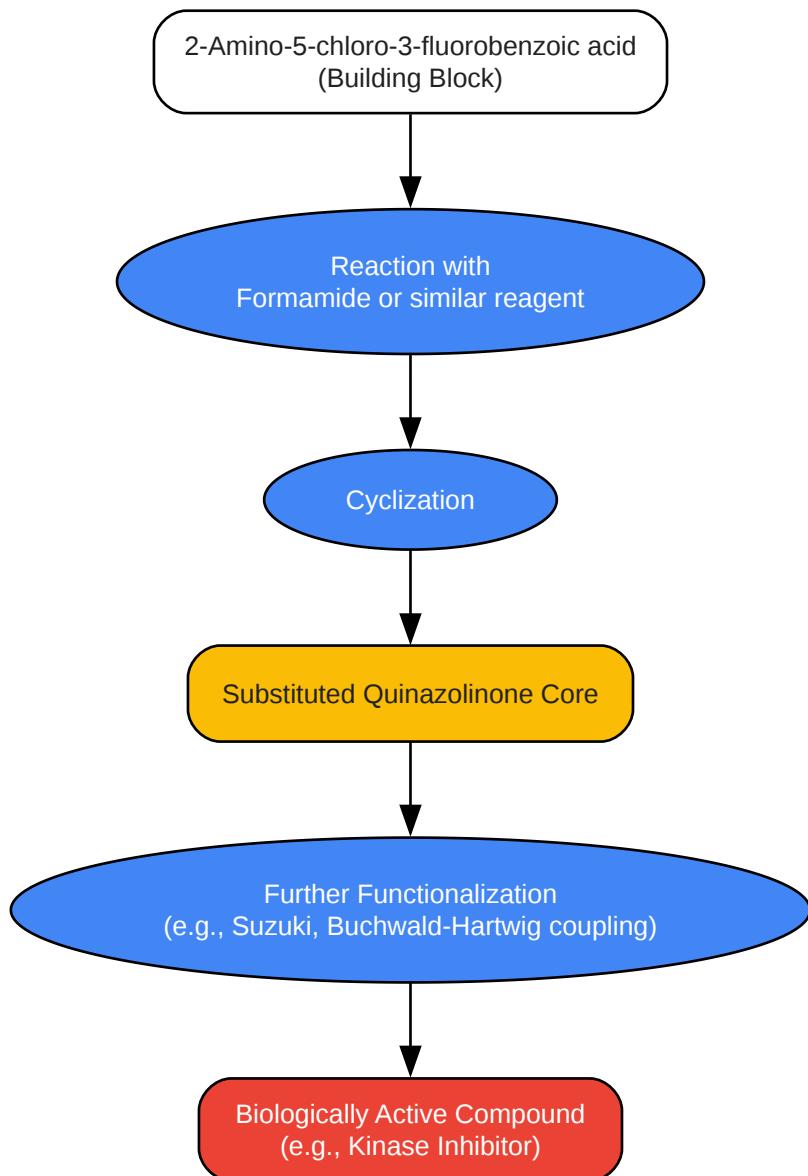
Halogenated anthranilic acids are valuable building blocks in the synthesis of pharmaceuticals.

[6] The specific substitution pattern of **2-amino-5-chloro-3-fluorobenzoic acid** makes it a precursor for heterocyclic compounds, which form the core of many therapeutic agents.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs).[6] The amino and carboxylic acid groups are ideal handles for constructing more complex molecules, such as quinazolinones, benzodiazepines, or other fused heterocyclic systems.

For example, related 2-amino-5-chlorobenzoic acid is a known precursor for synthesizing Diazepam (Valium) intermediates and potent PAK4 (p21-activated kinase) inhibitors, which are investigated for their anti-cancer properties.[7] The presence of the additional fluorine atom in the target compound can be leveraged to enhance the pharmacological profile of such derivatives. Fluorine substitution is a proven strategy for improving metabolic stability, receptor binding affinity, and bioavailability.[1]



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Caption: Application as a scaffold in multi-step pharmaceutical synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **2-amino-5-chloro-3-fluorobenzoic acid** is essential. The safety information is derived from data sheets for structurally similar compounds.

[8][9]

Hazard Identification

Based on analogous compounds, **2-amino-5-chloro-3-fluorobenzoic acid** should be treated as a hazardous substance.

Hazard Class	GHS Classification (Anticipated)
Acute Toxicity	May be harmful or toxic if swallowed.[8]
Skin Irritation	Causes skin irritation.[8][9]
Eye Irritation	Causes serious eye irritation.[8][9]
Respiratory Irritation	May cause respiratory tract irritation.[8][9]

Protocol for Safe Handling

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[8]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.[8]
 - Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]
- Handling Practices: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[3]

Conclusion

2-Amino-5-chloro-3-fluorobenzoic acid is a specialized chemical building block with significant potential in the field of drug discovery and development. Its trifunctionalized aromatic core, featuring strategically placed halogens, offers a robust platform for synthesizing novel

therapeutic agents. Understanding its synthesis, properties, and safe handling procedures is crucial for researchers aiming to leverage its unique chemical characteristics to create next-generation pharmaceuticals.

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